molecular formula C19H21N7O3 B2714324 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea CAS No. 1203155-10-5

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea

Cat. No.: B2714324
CAS No.: 1203155-10-5
M. Wt: 395.423
InChI Key: KNZQEEKNSURAAK-UHFFFAOYSA-N
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Description

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a synthetic small molecule designed for research applications. Its structure incorporates a 1,3-benzodioxole moiety, a feature present in various bioactive compounds and modulators of biological targets, including ATP-binding cassette transporters . The molecule also contains a pyrimidine core linked to a 3,5-dimethylpyrazole group, a common pharmacophore in medicinal chemistry that often confers specific binding affinity in biochemical assays. This molecular architecture suggests potential for use in early-stage drug discovery and basic scientific research, particularly in screening programs aimed at identifying novel enzyme or receptor modulators. Researchers may find this compound valuable for probing cellular pathways, studying protein-ligand interactions, or as a building block for the synthesis of more complex chemical entities. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O3/c1-12-7-13(2)26(25-12)18-9-17(22-10-23-18)20-5-6-21-19(27)24-14-3-4-15-16(8-14)29-11-28-15/h3-4,7-10H,5-6,11H2,1-2H3,(H,20,22,23)(H2,21,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZQEEKNSURAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)NC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative, which undergoes a series of reactions including nitration, reduction, and coupling with the pyrazole and pyrimidine derivatives. The final step often involves the formation of the urea linkage under controlled conditions using reagents such as isocyanates or carbamates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with several analogs, including urea-linked heterocycles, benzodioxolyl derivatives, and pyrimidine-pyrazole hybrids. Below is a detailed comparison based on structural features, synthesis, and inferred pharmacological properties.

Key Observations

Urea vs.

Pyrimidine-Pyrazole Hybrids :

  • The target’s pyrimidine-pyrazole moiety is distinct from the dihydropyrimidine-pyrazole in , which features a 6-oxo group and ethyl substituent. This difference may influence solubility and target affinity.

Benzodioxolyl vs. Aryl Substitutions :

  • The benzo[d][1,3]dioxol-5-yl group (piperonyl) in the target and is associated with improved metabolic stability compared to the dimethoxyphenyl group in due to reduced oxidative metabolism .

Synthetic Complexity: The target compound’s synthesis likely requires sequential coupling of intermediates, similar to methods in involving pyrazolooxazinone intermediates and amine reactions . In contrast, uses a simpler one-step reflux in acetic acid .

Research Implications and Limitations

  • Pharmacological Potential: The dimethylpyrazole and ethylamine linker in the target compound suggest enhanced lipophilicity and selectivity for hydrophobic binding sites, though direct activity data are absent in the provided evidence.
  • Contradictions: and highlight that minor structural changes (e.g., oxo-group in or methoxy in ) drastically alter physicochemical properties, underscoring the need for empirical testing.
  • Knowledge Gaps: No biological data (e.g., IC50, binding assays) are available for the target compound, limiting mechanistic conclusions.

Biological Activity

The compound 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews various studies that elucidate its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

C18H20N4O3\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_3

This structure includes a benzo[d][1,3]dioxole moiety and a 3,5-dimethylpyrazole group, which are known for their biological activities.

Biological Activity Overview

Research indicates that compounds containing the benzo[d][1,3]dioxole and pyrazole motifs exhibit significant anticancer properties. The following sections provide detailed insights into its biological activity.

Anticancer Activity

Several studies have highlighted the anticancer potential of similar compounds:

  • Mechanism of Action : The compound is believed to exert its effects through multiple pathways:
    • EGFR Inhibition : Compounds with similar structures have shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation and survival .
    • Apoptosis Induction : Studies have demonstrated that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and regulating proteins such as Bax and Bcl-2 .
  • In Vitro Studies :
    • A study reported that derivatives of pyrazole exhibited IC50 values ranging from 2.43 to 14.65 µM against various cancer cell lines including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
    • Another investigation found that compounds similar to our target compound showed significant antiproliferative activity against HCT116 (colon cancer) and MCF7 (breast cancer), with IC50 values lower than those of standard chemotherapy agents like doxorubicin .

Cytotoxicity Profile

The cytotoxic effects of the compound were evaluated against both cancerous and non-cancerous cell lines:

Cell LineIC50 (µM)Remarks
MDA-MB-2316.25Significant growth inhibition
HepG25.12Higher selectivity compared to normal cells
LLC-PK1 (normal)>150Non-cytotoxic

This selectivity indicates a promising therapeutic index for potential clinical applications .

Case Studies

Several case studies have provided insight into the biological activity of related compounds:

  • Study on Pyrazole Derivatives : A comprehensive study synthesized various pyrazole derivatives and assessed their anticancer activity. The results indicated that modifications in the structure significantly influenced their efficacy against different cancer types, suggesting that further optimization could enhance their therapeutic potential .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest a strong interaction with EGFR, supporting the observed biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea?

  • Methodology : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrimidine-4-amine intermediate via nucleophilic substitution, as seen in similar urea derivatives (e.g., coupling 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine with ethylenediamine under reflux in chloroform) .
  • Step 2 : Urea linkage formation using carbodiimide coupling agents (e.g., EDCI) or reaction with isocyanates. For example, reacting 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethylamine with benzo[d][1,3]dioxol-5-yl isocyanate in anhydrous toluene at reflux .
  • Purification : Column chromatography (silica gel, CHCl₃/MeOH gradient) or recrystallization from EtOH–AcOH mixtures .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzo[d][1,3]dioxole protons at δ 6.7–7.1 ppm; pyrimidine NH at δ 8.2–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~468.2) .
  • IR Spectroscopy : Urea C=O stretch at ~1650–1700 cm⁻¹ and NH stretches at ~3300 cm⁻¹ .

Q. What preliminary biological assays are recommended to assess its activity?

  • Assays :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) due to pyrimidine-pyrazole motifs .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Solubility : Use HPLC to measure logP (octanol-water partition coefficient) for bioavailability predictions .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyrimidine-4-amine intermediate?

  • Strategies :

  • Catalytic Systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for pyrazole-pyrimidine linkages, as shown in analogous syntheses .
  • Solvent Optimization : Replace chloroform with DMF or THF to improve solubility of aromatic intermediates .
  • Temperature Control : Microwave-assisted synthesis at 120–150°C reduces reaction time (2–4 hours vs. 18 hours) .

Q. What structure-activity relationship (SAR) insights exist for modifying the urea linker?

  • Key Findings :

  • Urea vs. Thiourea : Thiourea analogs (C=S replacing C=O) show reduced kinase inhibition but improved solubility .
  • Alkyl Spacer : Ethyl spacers (as in the target compound) balance flexibility and rigidity; longer chains (e.g., propyl) decrease target binding .
  • Substituent Effects : Electron-withdrawing groups on benzo[d][1,3]dioxole (e.g., nitro) enhance cytotoxicity but increase metabolic instability .

Q. How can computational modeling guide target identification?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina to predict binding to ATP pockets (e.g., EGFR TK domain). Pyrimidine-pyrazole scaffolds show high affinity (ΔG < −9 kcal/mol) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD < 2 Å indicates stable binding .
  • QSAR Models : Correlate substituent electronegativity with IC₅₀ values (R² > 0.85 in triazole-urea derivatives) .

Q. How to resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM for EGFR inhibition):

  • Root Cause : Variations in assay conditions (e.g., ATP concentration: 10 µM vs. 100 µM) .
  • Resolution : Standardize protocols (e.g., 1 mM ATP, pH 7.4) and validate with positive controls (e.g., erlotinib) .
  • Meta-Analysis : Use hierarchical clustering of published data to identify outliers .

Methodological Tables

Table 1 : Representative Synthetic Yields Under Varied Conditions

StepReagent SystemSolventTemp (°C)Yield (%)Ref
Pyrazole-pyrimidine couplingPd(PPh₃)₄, K₃PO₄DMF/H₂O11078
Urea formationEDCI, HOBtCHCl₃RT65
Microwave-assistedTHF15092

Table 2 : Comparative Biological Activity of Structural Analogs

CompoundModificationEGFR IC₅₀ (µM)Solubility (mg/mL)
Target1.80.12
Analog AThiourea4.50.45
Analog BPropyl spacer12.30.08

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